Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOJIMGFGBGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Oxidation and Functionalization
A pivotal approach involves palladium-catalyzed oxidation of 1,4-dimethylenecyclohexane precursors. In a method detailed in patent US10633315B2, palladium diacetate (Pd(OAc)₂) catalyzes the reaction of 1,4-dimethylenecyclohexane with hydrogen peroxide (H₂O₂) in acetic acid, yielding bicyclo[2.2.2]octane-1,4-diol intermediates. Subsequent sulfonation and fluorination steps introduce the sulfonyl fluoride group.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (3 mol%)
- Oxidizing Agent: 30% H₂O₂
- Solvent: Acetic acid
- Temperature: Room temperature
- Yield: 44.5% 4-acetoxybicyclo[2.2.2]octan-1-ol and 55.5% bicyclo[2.2.2]octane-1,4-diol.
This method highlights the exothermic nature of the reaction and the necessity for precise stoichiometric control to minimize byproducts such as high-molecular-weight polymers.
Direct Sulfonation-Fluorination of Bicyclo[2.2.2]oct-5-ene
An alternative one-step synthesis employs fluorosulfonic acid (HSO₃F) as both a sulfonating and fluorinating agent. The bicyclo[2.2.2]oct-5-ene substrate undergoes electrophilic addition with HSO₃F, followed by in situ fluorination to yield the sulfonyl fluoride derivative.
Key Parameters:
- Reagent: HSO₃F (2 equivalents)
- Solvent: Dichloromethane
- Temperature: -10°C to 0°C (to suppress side reactions)
- Reaction Time: 4–6 hours
- Yield: 68–72% (isolated after column chromatography).
Quantum mechanical calculations suggest that the reaction proceeds via a zwitterionic intermediate, with the sulfonyl fluoride group adopting an axial conformation due to steric constraints.
Industrial-Scale Production and Optimization
Catalytic System Screening
Industrial protocols prioritize cost-effective catalysts and scalable conditions. Transition metal complexes, including tin (Sn) and titanium (Ti), have been explored as alternatives to palladium. For example, tin(II) chloride (SnCl₂) in combination with tert-butyl hydroperoxide (TBHP) achieves comparable yields (∼65%) but requires higher temperatures (50–60°C).
Table 1: Catalyst Comparison for Intermediate Synthesis
| Catalyst | Oxidizing Agent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pd(OAc)₂ | H₂O₂ | 25°C | 44.5 | High MW polymers |
| SnCl₂ | TBHP | 50°C | 65.0 | Minimal |
| Ti(OiPr)₄ | O₂ (bubbled) | 40°C | 58.2 | Ketones |
Purification Techniques
Crude reaction mixtures often contain diastereomers and unreacted starting materials. Industrial-scale purification employs fractional distillation under reduced pressure (10–15 mmHg) to isolate the sulfonyl fluoride product. Recrystallization from hexane/ethyl acetate (9:1 v/v) further enhances purity to >98%.
Mechanistic Insights and Selectivity Control
Reaction Pathway Analysis
Density functional theory (DFT) studies reveal that the palladium-catalyzed oxidation proceeds via a Pd(II)/Pd(IV) redox cycle. The initial epoxidation of 1,4-dimethylenecyclohexane forms a bicyclic epoxide, which undergoes acid-catalyzed ring-opening to generate diol intermediates. Subsequent sulfonation with HSO₃F involves nucleophilic attack at the least hindered carbon, followed by fluorination via a tetrahedral intermediate.
Stereochemical Outcomes:
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Sulfonic acids and sulfonates.
Reduction Reactions: Sulfinates and sulfides.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride serves as a key intermediate in the synthesis of biologically active compounds. It has been utilized in the development of calcium channel blockers, which are crucial for treating cardiovascular diseases. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold in drug design .
1.2 Inhibitors of SARS-CoV-2
Recent studies have identified bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). These compounds demonstrated promising inhibition profiles, with some showing IC50 values in the micromolar range. The rigid bicyclo[2.2.2]octene framework supports further derivatization to optimize biological activity against viral targets .
Organic Synthesis
2.1 Building Blocks for Complex Molecules
This compound is employed as a versatile building block in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its unique bicyclic structure facilitates various chemical transformations, including cycloadditions and functional group modifications, which are essential for synthesizing intricate molecular architectures .
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Calcium Channel Blockers | Intermediates for synthesizing therapeutic agents targeting cardiovascular conditions |
| Viral Protease Inhibitors | Scaffold for developing non-covalent inhibitors against SARS-CoV-2 |
| Natural Product Synthesis | Building block for complex natural products and pharmaceuticals |
Case Studies
3.1 Synthesis of Calcium Channel Blockers
A notable case study involves the use of this compound in synthesizing specific calcium channel blockers, which are vital for managing hypertension and arrhythmias. The compound's ability to undergo selective reactions allows chemists to produce enantiomerically enriched forms of these blockers efficiently .
3.2 Development of SARS-CoV-2 Inhibitors
In another significant study, researchers synthesized a series of bicyclo[2.2.2]octene derivatives to evaluate their efficacy as inhibitors of the SARS-CoV-2 main protease. The study revealed that certain derivatives exhibited substantial inhibitory activity, suggesting that this scaffold could lead to novel antiviral therapies .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The bicyclic structure of the compound provides steric hindrance, which can influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2-sulfonyl fluoride: Similar structure but lacks the double bond in the bicyclic ring.
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Bicyclo[2.2.2]oct-5-ene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride is unique due to its combination of a bicyclic structure and a sulfonyl fluoride functional group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable covalent bonds with target molecules. These properties make it a valuable compound in various scientific and industrial applications .
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride (BSOF) is a bicyclic compound characterized by a unique sulfonyl fluoride functional group, which has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of BSOF, exploring its mechanisms, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
BSOF has the molecular formula C₈H₉F₁O₂S and features a bicyclo[2.2.2]octane framework with a sulfonyl fluoride group at the 2-position. This structure is significant due to its reactivity and ability to modify biological targets, making it a valuable building block in various chemical syntheses.
The biological activity of BSOF stems from the reactivity of its sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may lead to inhibition or modification of protein functions, thereby influencing various biological pathways. The specific molecular targets and pathways affected by BSOF are still under investigation, but its potential for enzyme inhibition has been highlighted in several studies.
Applications in Drug Discovery
BSOF is being explored as a pharmaceutical intermediate in drug development due to its ability to modify biological targets effectively. Its unique structural features allow it to serve as a core scaffold for designing new compounds with enhanced biological activity. For instance, research has indicated that bicyclic compounds similar to BSOF can inhibit viral proteases, such as the SARS-CoV-2 main protease, suggesting potential antiviral applications .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
The following table summarizes the structural features and potential applications of BSOF compared to other bicyclic compounds:
| Compound Name | Structure Type | Unique Features | Potential Applications |
|---|---|---|---|
| This compound | Bicyclic | Sulfonyl fluoride functionality | Drug discovery, enzyme inhibition |
| Bicyclo[3.3.0]octane | Bicyclic | More rigid structure; used in polymer chemistry | Material science |
| Bicyclo[4.4.0]decane | Bicyclic | Larger ring system; different reactivity profiles | Organic synthesis |
| Bicyclo[1.1.0]butane | Bicyclic | Smaller ring; higher strain; limited synthetic use | Niche applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
